3-Amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid
CAS No.: 649757-59-5
Cat. No.: VC16922350
Molecular Formula: C11H8ClNO2S
Molecular Weight: 253.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 649757-59-5 |
---|---|
Molecular Formula | C11H8ClNO2S |
Molecular Weight | 253.71 g/mol |
IUPAC Name | 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C11H8ClNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(9(8)13)11(14)15/h1-5H,13H2,(H,14,15) |
Standard InChI Key | ZXVYJEJEEJHCAL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=CSC(=C2N)C(=O)O)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-, 3-, and 4-positions with a carboxylic acid group, an amino group, and a 4-chlorophenyl sulfonyl group, respectively. The sulfonyl group () enhances the compound’s polarity and reactivity, while the chloro substituent on the phenyl ring contributes to its electronic and steric profile .
Table 1: Key Molecular Properties
Property | Value |
---|---|
IUPAC Name | 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylic acid |
Molecular Formula | |
Molecular Weight | 317.8 g/mol |
CAS Registry Number | 175201-47-5 |
SMILES Notation | C1=CC(=CC=C1S(=O)(=O)C2=CSC(=C2N)C(=O)O)Cl |
The three-dimensional conformation of the molecule, as modeled in PubChem’s 3D structure database, reveals a planar thiophene ring with the sulfonyl and carboxylic acid groups oriented perpendicularly to the ring plane . This spatial arrangement influences intermolecular interactions, particularly in crystal packing and binding to biological targets.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid is inferred to follow multi-step protocols common to functionalized thiophenes. A plausible route involves:
-
Sulfonation of 4-chlorobenzenethiol: Reaction with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.
-
Thiophene Ring Formation: Cyclization of a diketone or thioglycolic acid derivative with the sulfonyl chloride intermediate.
-
Functionalization: Introduction of the amino and carboxylic acid groups via nucleophilic substitution or oxidation reactions.
Industrial-scale production requires optimization of reaction conditions (e.g., temperature, catalyst loading) to maximize yield and purity. Purification techniques such as recrystallization or column chromatography are critical for isolating the final product.
Challenges in Synthesis
Key challenges include:
-
Regioselectivity: Ensuring correct substitution patterns on the thiophene ring.
-
Stability of Functional Groups: The amino and carboxylic acid groups may undergo undesired side reactions under harsh conditions.
-
Scalability: Transitioning from laboratory-scale to industrial production without compromising efficiency.
Biological Activity and Research Applications
Enzyme Inhibition Studies
Preliminary studies on structurally related sulfonated thiophenes suggest potential inhibitory activity against bacterial enzymes such as dihydrofolate reductase (DHFR) and β-lactamases. For example, the sulfonyl group may act as a hydrogen bond acceptor, disrupting enzyme-substrate interactions.
Table 2: Hypothetical Biological Activity Profile
Activity Type | Mechanism | Potential Target |
---|---|---|
Antimicrobial | Enzyme inhibition | Bacterial DHFR |
Anticancer | Cell cycle disruption | Tubulin polymerization |
Anti-inflammatory | COX-2 inhibition | Prostaglandin synthesis |
Computational Modeling
Docking studies using the compound’s 3D structure predict strong binding affinities () to proteins involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) . These insights guide further experimental validation.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing derivatives with enhanced bioactivity. For instance, esterification of the carboxylic acid group improves membrane permeability, aiding drug delivery.
Material Science
Sulfonated thiophenes are explored for:
-
Conductive Polymers: Due to their electron-withdrawing sulfonyl groups, which enhance charge carrier mobility.
-
Sensor Technologies: As recognition elements for detecting anions or small molecules.
Supplier | Location | Purity | Packaging |
---|---|---|---|
Apollo Scientific Ltd. | UK | >95% | 100 mg to 10 g |
Butt Park Ltd. | UK | Custom | Bulk quantities |
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s mode of action in biological systems.
-
Derivatization: Explore modifications to enhance bioavailability or target specificity.
-
Toxicological Profiling: Assess acute and chronic toxicity in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume